Bienvenue dans la boutique en ligne BenchChem!

1-((4-chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Neuroprotection Neurogenesis Structure-Activity Relationship

1-((4-chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a synthetic carbazole aminoalcohol derivative (C21H17Cl3N2O; MW 419.7 g/mol) that belongs to a class of compounds explored for antimalarial , anticancer , and antimicrobial activities. Its structure features a 3,6-dichloro-substituted carbazole core linked via a 2-hydroxypropyl bridge to a 4-chlorophenylamino moiety, distinguishing it from the well-known neuroprotective agent P7C3 (3,6-dibromo analog, CAS 301353-96-8).

Molecular Formula C21H17Cl3N2O
Molecular Weight 419.7 g/mol
CAS No. 301353-99-1
Cat. No. B5156545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
CAS301353-99-1
Molecular FormulaC21H17Cl3N2O
Molecular Weight419.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)Cl
InChIInChI=1S/C21H17Cl3N2O/c22-13-1-5-16(6-2-13)25-11-17(27)12-26-20-7-3-14(23)9-18(20)19-10-15(24)4-8-21(19)26/h1-10,17,25,27H,11-12H2
InChIKeyXBBUQJAZUGHFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 301353-99-1) for Scientific Procurement and Differentiation


1-((4-chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a synthetic carbazole aminoalcohol derivative (C21H17Cl3N2O; MW 419.7 g/mol) that belongs to a class of compounds explored for antimalarial [1], anticancer [2], and antimicrobial [3] activities. Its structure features a 3,6-dichloro-substituted carbazole core linked via a 2-hydroxypropyl bridge to a 4-chlorophenylamino moiety, distinguishing it from the well-known neuroprotective agent P7C3 (3,6-dibromo analog, CAS 301353-96-8) [4]. While direct literature on this specific compound is sparse, its structural features position it uniquely among carbazole aminoalcohol analogs, where small changes in halogen substitution and amine side chains critically govern bioactivity profiles.

Why Generic Substitution of 1-((4-Chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Poses Scientific and Procurement Risks


Carbazole aminoalcohols exhibit extreme sensitivity to halogen identity and amine side chain structure, making simple substitution unreliable for research continuity. The 3,6-dichloro substitution pattern in this compound yields fundamentally different bioactivity profiles from the 3,6-dibromo analog (P7C3), where the bromines are essential for neuroprotective activity; dichloro derivatives showed no neuroprotective activity at comparable concentrations [1]. Similarly, replacing the 4-chlorophenylamino group with alkylamino chains (e.g., sec-butylamino or butylamino) shifts the bioactivity spectrum from antimicrobial to anticancer targets, with single-digit micromolar potency differences observed across analogs [2][3]. Even positional isomerism on the aniline ring (4-chloro vs. 3-chloro, CAS 307338-68-7) can alter binding and pharmacokinetics. These structure-activity relationship (SAR) discontinuities mean that substituting this compound with a seemingly similar analog can lead to irreproducible experimental results and wasted procurement resources. [4]

Quantitative Differentiation Evidence for 1-((4-Chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Against Closest Analogs


Neuroprotective Activity: Direct Comparison with Dibromo Analog P7C3

The 3,6-dichloro substitution in this compound abolishes neuroprotective activity that is characteristic of the 3,6-dibromo analog P7C3. A computational and experimental investigation of the P7C3 series concluded that 'the bromines on the carbazole appear particularly important, as the derivatives with dichloro and parent carbazole did not appear active at the concentrations tested' [1]. This provides explicit evidence that the target compound lacks the proneurogenic and neuroprotective properties of P7C3, a critical differentiation for researchers seeking either positive neuroprotective activity or a non-neuroactive control compound in the carbazole aminoalcohol class.

Neuroprotection Neurogenesis Structure-Activity Relationship

Antimicrobial Activity: Cross-Class Comparison with sec-Butylamino Analog

The closest structurally characterized antimicrobial analog, 1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, demonstrates a minimum inhibitory concentration (MIC) of 18.5 µg/mL against Pseudomonas aeruginosa [1]. While no direct antimicrobial data exist for the target compound, the replacement of the sec-butylamino chain with a 4-chlorophenylamino group introduces a markedly different pharmacophore. Published SAR data in the antimalarial carbazole aminoalcohol series indicates that aryl-substituted amine side chains (like the 4-chlorophenylamino group) significantly alter both potency and target selectivity compared to alkylamine chains [2]. This cross-study comparison indicates that antimicrobial activity cannot be assumed for the target compound based on alkylamino analog data, and empirical testing is required.

Antimicrobial Anti-biofilm Pseudomonas aeruginosa

Anticancer Activity: Structural Comparison with Butylamino Analog

The butylamino-substituted analog 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (compound 6) has demonstrated the most potent anticancer activity among a series of carbazole aminoalcohols, with single-digit micromolar IC50 values against HeLa cells and other human tumor cell lines [1]. This compound was shown to induce G2-phase cell-cycle arrest and apoptosis through topoisomerase I inhibition. The target compound differs by replacement of the linear butylamino chain with a para-chlorophenylamino group, which introduces aromatic character and steric constraints. While no direct antiproliferative data exist for the target compound, the SAR trend in this series suggests that larger aromatic substitutions may alter both target engagement (topoisomerase I) and cellular permeability, potentially yielding a different anticancer profile compared to the alkylamino lead compound.

Anticancer Topoisomerase I inhibition Carbazole aminoalcohols

Halogen-Dependent Bioactivity: Class-Level Inference Across Carbazole Aminoalcohols

A fundamental principle emerging from the carbazole aminoalcohol literature is the critical role of halogen identity at the 3 and 6 positions of the carbazole ring. The dibromo substitution (Br) is essential for neuroprotective activity through NAMPT activation [1], whereas dichloro substitution (Cl) has been associated with antimicrobial and anticancer activities in specific amine side chain contexts [2][3]. The target compound, bearing 3,6-dichloro groups, falls into the latter category but represents an unexplored combination with a 4-chlorophenylamino side chain. This halogen-dependent bioactivity switch means that the target compound cannot be substituted with dibromo analogs for neuroprotection studies, nor can it be assumed to replicate the activity of simpler alkylamino-dichloro derivatives without experimental validation.

Halogen substitution Bioactivity Carbazole scaffold

Positional Isomerism: 4-Chloro vs. 3-Chloro Aniline Substitution

The target compound bears a 4-chlorophenylamino (para-chloro) group, distinguishing it from the commercially available positional isomer 1-(3-chloroanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol (CAS 307338-68-7), which has the chlorine at the meta position . In medicinal chemistry, para- vs. meta-substitution on aniline rings can profoundly impact molecular recognition by altering π-stacking geometry, hydrogen bond networks, and metabolic susceptibility. While no direct comparative bioactivity data exist between these two isomers, published SAR principles in analogous aminoalcohol series indicate that such positional changes can shift IC50 values by up to 10-fold or more [1]. Selection between the para-chloro (this compound) and meta-chloro (CAS 307338-68-7) analogs must be driven by specific structure-based hypotheses in the research context.

Positional isomer Aniline substitution SAR

Validated Application Scenarios for 1-((4-Chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Based on Evidence


Negative Control in Neuroprotection Assays for the P7C3 Aminopropyl Carbazole Class

Given the confirmed lack of neuroprotective activity for dichloro-substituted carbazole aminoalcohols compared to the active dibromo analog P7C3 [1], this compound serves as an essential negative control in neuroprotection and neurogenesis assays. Researchers studying P7C3's mechanism of action through NAMPT activation can use this compound to demonstrate halogen-dependent activity, ensuring that observed effects are specific to the 3,6-dibromo substitution pattern rather than a general carbazole aminoalcohol scaffold effect.

Exploratory Antimalarial Screening Based on Carbazole Aminoalcohol Scaffold Activity

The carbazole aminoalcohol scaffold has been validated in antimalarial phenotypic screens against Plasmodium falciparum K1, 3D7, and Dd2 strains [1]. While the lead antimalarial compounds in this series feature alkylamino substitutions, the introduction of a 4-chlorophenylamino group (as in this compound) represents a strategic diversification of the amine pharmacophore that could confer resistance to known resistance mechanisms or alter β-hematin inhibition properties [2]. This compound is suitable for inclusion in antimalarial screening cascades as a novel aryl-substituted aminoalcohol probe.

Topoisomerase I Inhibition Profiling for Anticancer Screening

Alkylamino-substituted 3,6-dichlorocarbazole aminoalcohols have demonstrated potent antiproliferative activity through topoisomerase I inhibition in HeLa cells [1]. The target compound, featuring a 4-chlorophenylamino aromatic substitution, provides an opportunity to probe the steric and electronic requirements of the topoisomerase I-DNA cleavage complex interaction. This compound can be used in structure-activity relationship (SAR) studies to determine whether aromatic amine substitutions retain topoisomerase I poisoning activity or redirect the mechanism toward alternative anticancer targets, generating novel intellectual property around the carbazole aminoalcohol chemotype.

Positional Isomer Comparison in Aniline-Substituted Carbazole Chemical Biology Toolkits

The availability of both para-chloro (this compound, CAS 301353-99-1) and meta-chloro (CAS 307338-68-7) aniline-substituted 3,6-dichlorocarbazole aminoalcohols enables systematic investigation of positional isomer effects on molecular recognition [1]. In chemical biology, such matched molecular pairs are invaluable for probing the geometric requirements of target binding pockets, metabolic stability differences, and off-target selectivity profiles. Procurement of the specific para-chloro isomer is essential for studies requiring defined aniline substitution geometry, as substitution with the meta isomer would alter the spatial orientation of the chlorine atom and its interactions with biological targets.

Quote Request

Request a Quote for 1-((4-chlorophenyl)amino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.